![molecular formula C10H13N3O3 B6617383 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1491534-59-8](/img/structure/B6617383.png)
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a triazaspiro framework, and carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the construction of the triazaspiro framework. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that compounds containing the triazaspiro framework can act as antagonists of integrin αLβ2, which plays a crucial role in the immune response by mediating leukocyte adhesion and migration.
Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent in the treatment of inflammatory diseases and cancer. Its ability to modulate immune responses makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione exerts its effects involves the interaction with specific molecular targets and pathways. For example, its role as an integrin antagonist involves binding to the αLβ2 integrin, thereby inhibiting leukocyte adhesion and migration. This mechanism is crucial in modulating the immune response and has implications for the treatment of inflammatory diseases.
Comparison with Similar Compounds
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound lacks the cyclopropanecarbonyl group, resulting in different reactivity and biological activity.
7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (R)-enantiomer: The presence of the (R)-enantiomer can lead to different biological effects compared to the (S)-enantiomer.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its ability to modulate immune responses and act as a therapeutic agent sets it apart from other triazaspiro compounds.
Biological Activity
7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C₆H₉N₃O₂
- SMILES Notation : C1CNCC12C(=O)NC(=O)N2
- InChIKey : YRYCOOMEQSXVLJ-UHFFFAOYSA-N
Biological Activity Overview
Research indicates that this compound exhibits various biological activities primarily related to enzyme inhibition and potential therapeutic applications.
1. Enzyme Inhibition
One of the most notable biological activities of this compound is its ability to inhibit the enzyme 11β-HSD1 (11β-hydroxysteroid dehydrogenase type 1). This enzyme plays a critical role in the metabolism of glucocorticoids and is implicated in various metabolic disorders such as obesity and diabetes.
- Mechanism of Action : The compound acts by binding to the active site of the enzyme, thereby preventing the conversion of cortisone to cortisol, leading to reduced glucocorticoid activity in tissues. This action may help mitigate conditions associated with excessive glucocorticoid levels.
2. Pharmacological Effects
The inhibition of 11β-HSD1 has been linked to several pharmacological effects:
- Anti-diabetic Effects : By modulating glucocorticoid metabolism, the compound may improve insulin sensitivity and glucose homeostasis.
- Anti-inflammatory Properties : Reduced glucocorticoid activity can lead to decreased inflammation, making it a potential candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Study | Findings |
---|---|
In vitro study on 11β-HSD1 inhibition | Demonstrated significant inhibition of enzyme activity with an IC50 value indicating potency against glucocorticoid metabolism. |
Animal model for metabolic syndrome | Treatment with the compound resulted in improved metabolic parameters including reduced body weight and improved glucose tolerance. |
Toxicology assessment | Evaluated safety profile indicating low toxicity at therapeutic doses, supporting further clinical development. |
Properties
IUPAC Name |
7-(cyclopropanecarbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7(6-1-2-6)13-4-3-10(5-13)8(15)11-9(16)12-10/h6H,1-5H2,(H2,11,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKDIARVLWJKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(C2)C(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.